N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step often involves a substitution reaction using a fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties could be explored for drug development.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
- N-(4-bromophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Uniqueness
N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound belonging to the class of naphthyridine derivatives. Its unique structure, which includes a fluorophenyl group and a naphthyridinone core, has attracted attention for its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H22FN3O2 |
Molecular Weight | 405.45 g/mol |
Naphthyridine derivatives like this compound are believed to exert their biological effects through interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom may enhance the compound's binding affinity to these targets, potentially leading to inhibition of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated that similar compounds can effectively inhibit bacterial and fungal growth. Although specific MIC values for this compound are not extensively documented, its structural analogs show promising results against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
The compound's structure suggests potential anticancer activity:
- Cereblon Ligase Binding : Some studies on related naphthyridine compounds indicate their ability to bind cereblon E3 ligase, which plays a role in targeted protein degradation pathways relevant to cancer treatment .
Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives have been noted in various studies, where they have been shown to reduce inflammation markers in vitro.
Case Studies and Research Findings
A selection of research findings related to this compound:
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-15-3-6-17(7-4-15)23(31)21-13-29(25-20(24(21)32)12-5-16(2)27-25)14-22(30)28-19-10-8-18(26)9-11-19/h3-13H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYFCBIRCTXRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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